2,3,4-Trifluoro-6-iodobenzaldehyde

Description

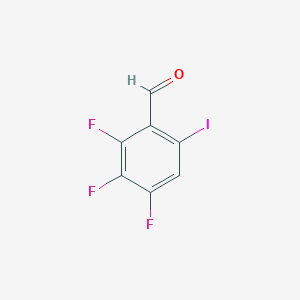

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trifluoro-6-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3IO/c8-4-1-5(11)3(2-12)6(9)7(4)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEZWHOOZVFXRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)C=O)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,3,4 Trifluoro 6 Iodobenzaldehyde

De Novo Synthesis Approaches to 2,3,4-Trifluoro-6-iodobenzaldehyde

The creation of this compound from basic starting materials involves intricate strategies to control the placement of each substituent on the benzene (B151609) ring. These methods can be broadly categorized into regioselective halogenation of already fluorinated benzaldehydes and multistep convergent syntheses.

Regioselective Halogenation Strategies for Fluorinated Benzaldehydes

Achieving the precise installation of an iodine atom at the C6 position of a 2,3,4-trifluorobenzaldehyde (B65282) precursor is a significant challenge due to the directing effects of the existing fluorine and aldehyde groups. Several advanced techniques have been developed to overcome this hurdle.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) that chelates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. organic-chemistry.orgbaranlab.org In the context of synthesizing this compound, a suitable precursor would be a 2,3,4-trifluorobenzaldehyde derivative where the aldehyde is protected as a group that can also function as a DMG. This lithiated intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to introduce the iodine atom at the desired C6 position. The choice of the organolithium reagent, typically n-butyllithium or sec-butyllithium, and the reaction conditions are critical to ensure high selectivity and yield. baranlab.org

A general representation of this process is as follows:

Protection of the aldehyde group in 2,3,4-trifluorobenzaldehyde to form a directing metalation group.

Reaction with an organolithium reagent to effect ortho-lithiation at the C6 position.

Quenching of the resulting aryllithium species with an electrophilic iodine source.

Deprotection of the aldehyde group to yield the final product.

This method offers excellent control over the regiochemistry of iodination, a feature not easily achievable through classical electrophilic aromatic substitution. wikipedia.org

N-Halosuccinimides, particularly N-iodosuccinimide (NIS), are versatile and mild halogenating agents. organic-chemistry.orgnih.govacs.orgnih.gov Their reactivity can be significantly enhanced in the presence of strong acids or specialized solvent systems. organic-chemistry.orgnih.gov For the synthesis of this compound, a potential strategy involves the direct iodination of 2,3,4-trifluorobenzaldehyde using NIS. The regioselectivity of this reaction can be influenced by the solvent. Fluorinated alcohol solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to promote unique reactivity and selectivity in halogenation reactions. researchgate.net The strong hydrogen-bond-donating ability of HFIP can activate the halogenating agent and influence the electronic properties of the substrate, potentially directing the iodine to the desired ortho-position relative to the aldehyde group.

Recent studies have highlighted the effectiveness of N-halosuccinimide/BF₃-H₂O systems for the halogenation of deactivated aromatic compounds, offering a potent and economical method. organic-chemistry.orgnih.gov This approach could be adapted for the selective iodination of fluorinated benzaldehydes.

| Reagent System | Substrate | Key Features |

| N-Iodosuccinimide (NIS) | 2,3,4-Trifluorobenzaldehyde | Mild iodinating agent. |

| NIS / Fluorinated Alcohol | 2,3,4-Trifluorobenzaldehyde | Solvent can influence regioselectivity. |

| NIS / BF₃-H₂O | Deactivated Aromatics | Highly efficient for challenging substrates. organic-chemistry.orgnih.gov |

A less direct but potentially effective method involves the use of a boronic acid precursor. This strategy would begin with the synthesis of 2,3,4-trifluorobenzaldehyde-6-boronic acid. The conversion of this boronic acid to the corresponding iodide can be achieved through an oxidative halodeboronation reaction. This reaction typically involves treatment with an iodine source in the presence of an oxidizing agent. This approach offers an alternative route to ortho-iodination, leveraging the well-established chemistry of boronic acids.

Multistep Convergent Synthesis from Precursor Molecules

Convergent synthesis, where different fragments of the target molecule are prepared separately and then combined, offers an efficient route to complex molecules like this compound.

While the target molecule contains trifluoro- and not a trifluoromethyl substituent, the principles of integrating different halogenation and functionalization steps are highly relevant. A hypothetical multistep synthesis could involve starting with a simpler, appropriately substituted benzene derivative and sequentially introducing the fluorine atoms, the iodine, and the aldehyde group. For instance, a synthetic route could be designed starting from a di- or tri-halogenated benzene, where one of the halogens can be selectively converted to an aldehyde function, while others are either already present or introduced later.

A plausible, though complex, synthetic sequence might involve:

Starting with a precursor like 1,2,3-trifluorobenzene.

Introducing an iodine atom via a method like directed ortho-metalation or electrophilic iodination.

Finally, formylating the resulting 1-iodo-2,3,4-trifluorobenzene at the desired position.

The development of multistep organic synthesis routes is a common practice in both academic and industrial settings to access complex molecules. trine.edu

Functional Group Interconversions on Polyfluorinated Aromatic Scaffolds

The synthesis of complex molecules like this compound often relies on the strategic modification of functional groups on a pre-existing, highly substituted aromatic core. Functional group interconversion (FGI) is a cornerstone of this approach, allowing for the introduction of desired moieties late in the synthetic sequence. researchgate.netyoutube.com

A prevalent strategy involves the initial construction of a polyfluorinated aromatic scaffold, which is then subjected to sequential functionalization. For instance, a common precursor might be a trifluorinated benzene derivative. The introduction of the aldehyde and iodo groups can be achieved through various FGI pathways. One effective method for creating iodinated polyfluorinated benzaldehydes involves a metal-halogen exchange followed by quenching with an electrophilic iodine source. A notable example, though for a related compound, is the synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde. This process starts with the protection of the aldehyde precursor as a dioxolane. The resulting 2-(2,3,5,6-tetrafluorophenyl)- nih.govnih.govdioxolane is then treated with a strong base like n-butyllithium at low temperatures to generate a lithio derivative, which is subsequently iodinated. researchgate.net This highlights a common FGI tactic: converting a C-H bond into a C-Li bond, which is then converted into a C-I bond.

Another potential FGI route could involve the oxidation of a methyl group or the reduction of a carboxylic acid or its derivative to the aldehyde. For example, a trifluoro-iodotoluene could be oxidized to the corresponding benzaldehyde (B42025). Similarly, a trifluoro-iodobenzoic acid could be reduced. These transformations require careful selection of reagents to avoid unwanted side reactions with the fluorine and iodine substituents.

Control of Chemo- and Regioselectivity in the Synthesis of this compound

Achieving the precise substitution pattern of this compound is a significant synthetic challenge. The directing effects of the substituents already present on the ring play a crucial role in determining the position of incoming groups.

Factors Influencing Site-Specific Iodination on Trifluorobenzaldehyde Ring Systems

The regioselectivity of iodination on a trifluorobenzaldehyde ring is governed by the interplay of the electronic and steric effects of the substituents. The three fluorine atoms are strongly electron-withdrawing via the inductive effect, deactivating the ring towards electrophilic aromatic substitution. However, they are ortho-, para-directors due to resonance effects. The aldehyde group is also deactivating and a meta-director.

In a hypothetical precursor like 2,3,4-trifluorobenzaldehyde, the potential sites for iodination would be positions 5 and 6.

Position 5: This position is meta to the aldehyde group, ortho to the fluorine at position 4, and para to the fluorine at position 2.

Position 6: This position is ortho to the aldehyde group and ortho to the fluorine at position 2.

The directing effects are conflicting. The aldehyde directs incoming electrophiles away from position 6. The fluorine atoms activate the positions ortho and para to them. The synthesis of specifically 2,6-diiodobenzaldehyde derivatives has been achieved through highly regioselective metal–iodine exchange of 1,2,3-triiodobenzene (B3054506) precursors, indicating that ortho-lithiation or related metalation strategies are powerful tools for controlling regiochemistry where standard electrophilic substitution might fail. researchgate.net For this compound, a directed ortho-metalation strategy, potentially guided by the aldehyde or a precursor group, followed by iodination would be a logical approach to ensure the iodine is introduced specifically at the C-6 position, overcoming the inherent directing effects of the ring substituents.

Selective Functionalization of the Aldehyde Moiety in the Presence of Halogen Atoms

Once the polyhalogenated benzaldehyde scaffold is assembled, subsequent reactions on the aldehyde group must be performed with high chemoselectivity to preserve the carbon-fluorine and carbon-iodine bonds. The aldehyde group offers a site for various transformations, such as oxidation, reduction, and nucleophilic addition.

The key is to employ mild reaction conditions. For example, the oxidation of the aldehyde to a carboxylic acid can be achieved without disturbing the halogen atoms. A relevant patent describes the oxidation of the related 2,3-difluoro-6-methoxybenzaldehyde (B67421) to 2,3-difluoro-6-methoxybenzoic acid using hydrogen peroxide in an aqueous solution of potassium hydroxide. google.com This method is often gentle enough to leave aryl-halogen bonds intact.

Similarly, selective reduction of the aldehyde to a primary alcohol can be performed using mild reducing agents like sodium borohydride (B1222165). The reactivity of the C-I bond towards reduction is a concern, but conditions can typically be optimized to favor the reduction of the carbonyl group. It is important to avoid harsher conditions or reagents, such as catalytic hydrogenation with certain catalysts, which could lead to hydrodehalogenation. elsevierpure.com The α-position of aldehydes can be reactive libretexts.orglibretexts.org, but for aromatic aldehydes, reactions directly on the aldehyde's carbonyl carbon are more common and can be controlled to prevent side reactions on the sensitive halogenated ring. nih.gov

Advanced Catalytic Approaches in the Synthesis of Fluorinated Iodobenzaldehydes

Modern synthetic chemistry increasingly utilizes transition-metal catalysis to achieve transformations that are difficult or impossible using classical methods. The synthesis of highly substituted aromatics like this compound can benefit significantly from these advanced catalytic systems.

Palladium-Catalyzed C-I Bond Formation in Fluorinated Arenes

Palladium catalysis is a powerful tool for forming carbon-heteroatom bonds. While more commonly associated with C-C, C-N, and C-O bond formation nih.govacs.org, palladium catalysts can also facilitate the synthesis of aryl iodides. These reactions typically proceed via a catalytic cycle involving oxidative addition, and reductive elimination.

For a fluorinated arene, the C-F bonds are generally strong and less reactive towards oxidative addition to Pd(0) compared to C-Br or C-I bonds. nih.gov However, palladium-catalyzed methods can be employed to introduce an iodine atom onto a fluorinated ring. This might involve the cross-coupling of a fluorinated aryl boronic acid or organotin reagent with an iodine source or, more commonly, the conversion of a triflate or bromide into an iodide. Mechanistic studies on palladium-catalyzed cross-coupling reactions with fluorinated substrates are crucial for understanding and mitigating side reactions like hydrodehalogenation. elsevierpure.com While direct Pd-catalyzed C-H iodination is less common than C-H bromination or chlorination, specific directing-group strategies could enable this transformation on a fluorinated precursor.

Table 1: Examples of Palladium-Catalyzed Reactions on Halogenated/Fluorinated Arenes

| Catalyst/Precatalyst | Ligand | Reactants | Product Type | Reference |

| Pd(dba)₂ | PCy₂Ph | Aryl Fluoride (B91410), ArMgCl | Aryl-Aryl | nih.gov |

| tBuBrettPhos Pd G3 | tBuBrettPhos | (Hetero)aryl Bromide, Fluorinated Alcohol | Fluoroalkyl Aryl Ether | nih.govacs.org |

| Pd₂(dba)₃ | (Not specified) | Aryl Fluoride, Terminal Alkyne | Aryl-Alkyne | nih.gov |

Copper-Mediated Fluorination and Related Methodologies

Copper-mediated reactions have become indispensable in fluorine chemistry, particularly for the synthesis of aryl fluorides. dntb.gov.ua While the target molecule already contains fluorine, these methods are highly relevant for the synthesis of its polyfluorinated precursors. A common route to fluorinated aromatics is the copper-mediated fluorination of aryl halides. nih.govnih.govcapes.gov.br

For instance, a di-iodo-fluoro-benzaldehyde or a tri-iodo-benzaldehyde could potentially be a substrate for a copper-mediated nucleophilic fluorination to install the required fluorine atoms. These reactions often utilize a copper(I) source and a fluoride salt (e.g., AgF, KF). The development of cationic copper reagents has enabled the fluorination of a diverse range of aryl iodides under relatively mild conditions. nih.gov The mechanism is thought to involve oxidative addition to a Cu(I) species to form an aryl-Cu(III)-fluoride intermediate, followed by reductive elimination to form the C-F bond. nih.govnih.gov Photochemical methods for copper-mediated fluorination of aryl iodides have also been developed, offering mild reaction conditions. researchgate.net These strategies provide a powerful means to construct the trifluoroaromatic core of the target molecule from more accessible halogenated precursors.

Table 2: Summary of Copper-Mediated Fluorination of Aryl Iodides

| Copper Source | Fluoride Source | Ligand/Additive | Key Features | Reference(s) |

| (MeCN)₄CuBF₄ | AgF | (Not specified) | Converts diverse aryl iodides to aryl fluorides. | nih.govnih.gov |

| Cu(I) complexes | KF | Various | Enables nucleophilic fluorination. | dntb.gov.ua |

| (Not specified) | Fluorine-19 | (Not specified) | Photochemical method at room temperature. | researchgate.net |

Enzymatic Halogenation as a Biocatalytic Alternative

The pursuit of greener and more selective chemical syntheses has propelled the exploration of biocatalysis, with enzymes offering a powerful alternative to traditional chemical methods. manchester.ac.uk Enzymatic halogenation, in particular, presents an attractive strategy for the regioselective installation of halogen atoms onto complex organic scaffolds under mild conditions. manchester.ac.ukresearchgate.net This approach circumvents the use of hazardous reagents and can overcome challenges of regiocontrol often encountered in classical electrophilic aromatic substitution. manchester.ac.ukresearchgate.net

The application of halogenase enzymes for the synthesis of this compound represents a forward-looking, albeit currently theoretical, biocatalytic route. Nature has evolved a diverse repertoire of halogenating enzymes, broadly categorized based on their cofactor requirements and reaction mechanisms, which could potentially be harnessed or engineered for this specific transformation. tandfonline.comnih.gov The main classes of halogenases include haloperoxidases, flavin-dependent halogenases (FDHs), and Fe(II)/2-oxoglutarate-dependent halogenases. nih.govnih.gov

Flavin-Dependent Halogenases (FDHs): A Promising Avenue

Among the known halogenases, flavin-dependent halogenases (FDHs) are particularly well-suited for the selective halogenation of electron-rich aromatic compounds. researchgate.net These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor, which, in its reduced form (FADH₂), reacts with molecular oxygen to form a flavin-hydroperoxide intermediate. rsc.org This intermediate then oxidizes a halide ion (e.g., I⁻) to generate a highly reactive hypohalous acid (HOI) species within the enzyme's active site. rsc.org This electrophilic "I⁺" equivalent is then precisely delivered to the aromatic substrate, leading to highly regioselective iodination. tandfonline.comfrontiersin.org

A hypothetical enzymatic pathway to this compound would likely involve an engineered FDH. The starting substrate would be 2,3,4-trifluorobenzaldehyde. An FDH with tailored substrate specificity would be required to accept this fluorinated benzaldehyde and catalyze the specific iodination at the C6 position. While naturally occurring FDHs often exhibit narrow substrate scopes, typically acting on substrates like tryptophan or tyrosine, protein engineering and directed evolution have shown significant promise in expanding their utility to non-natural substrates. nih.govnih.gov For instance, the substrate scope of tryptophan 7-FDH PrnA has been successfully broadened to include smaller aromatic molecules like anthranilic acid through rational engineering of the active site. nih.gov

Challenges and Future Directions

Several challenges must be addressed to realize the enzymatic synthesis of this compound:

Substrate Specificity: Identifying or engineering an FDH capable of binding 2,3,4-trifluorobenzaldehyde with high affinity and in the correct orientation for C6-iodination is the primary obstacle. The electron-withdrawing nature of the fluorine and aldehyde groups may influence substrate binding and reactivity.

Enzyme Stability and Activity: The operational stability of the halogenase under process conditions, including tolerance to organic solvents and substrate/product inhibition, would need to be optimized.

Cofactor Regeneration: FDHs require a continuous supply of the reduced flavin cofactor (FADH₂), which is typically regenerated by a partner flavin reductase enzyme. nih.gov Efficient in-vitro or whole-cell systems that ensure cofactor recycling are essential for a viable biocatalytic process. researchgate.net

Despite these hurdles, the high selectivity and environmentally benign nature of enzymatic catalysis make it a compelling area of research. researchgate.net Future work will likely focus on enzyme discovery from diverse environmental sources (metagenomics) and the application of advanced protein engineering techniques to create bespoke halogenases for the synthesis of high-value, complex molecules like this compound.

Chemical Reactivity and Transformation Pathways of 2,3,4 Trifluoro 6 Iodobenzaldehyde

Reactivity of the Aldehyde Moiety in 2,3,4-Trifluoro-6-iodobenzaldehyde

The aldehyde group is a cornerstone of organic synthesis, and its reactivity in this fluorinated and iodinated scaffold is influenced by the strong electron-withdrawing nature of the halogen substituents. This electronic effect enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to a variety of transformations.

Nucleophilic Additions and Condensation Reactions (e.g., Wittig Reactions with Perfluorohalogenated Benzaldehydes)

The carbonyl carbon of this compound serves as a prime target for nucleophiles. In a typical nucleophilic addition, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

A prominent example of a condensation reaction is the Wittig reaction, a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium (B103445) salt with a strong base. mnstate.edu The nucleophilic carbon of the ylide attacks the aldehyde, proceeding through a four-membered oxaphosphetane intermediate. masterorganicchemistry.comorganic-chemistry.org This intermediate then collapses to form a stable triphenylphosphine (B44618) oxide and the desired alkene, the formation of the very strong P=O bond being the driving force of the reaction. organic-chemistry.org

While specific studies on this compound are not prevalent, the general mechanism is highly applicable. The electron-withdrawing fluorine atoms on the aromatic ring increase the partial positive charge on the aldehyde's carbon atom, rendering it more reactive towards the ylide compared to non-fluorinated benzaldehydes. Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Table 1: Illustrative Wittig Reaction

| Reactant | Reagent | Product |

|---|

Reductions to Corresponding Alcohols and Oxidations to Carboxylic Acids

The aldehyde functional group can be readily transformed through both reduction and oxidation, providing access to the corresponding primary alcohol and carboxylic acid, respectively. These are fundamental transformations in synthetic chemistry.

Reduction: The aldehyde can be reduced to a primary alcohol, (2,3,4-Trifluoro-6-iodophenyl)methanol. This is commonly achieved using standard hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective choice, while the more powerful lithium aluminum hydride (LiAlH₄) in an ethereal solvent followed by an aqueous workup would also be effective.

Oxidation: Conversely, oxidation of the aldehyde group yields 2,3,4-Trifluoro-6-iodobenzoic acid. This can be accomplished with a variety of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and sulfuric acid).

Table 2: Summary of Aldehyde Reduction and Oxidation

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | 1. Sodium Borohydride (NaBH₄) 2. Methanol (Solvent) | (2,3,4-Trifluoro-6-iodophenyl)methanol |

Formyl-Selective Deuteration through Catalytic Processes

The selective incorporation of deuterium (B1214612) is crucial for mechanistic studies and for enhancing the pharmacokinetic properties of drug candidates. nih.govrsc.org Modern photocatalytic methods allow for the highly selective deuteration of the formyl C-H bond, even in complex molecules. nih.govrsc.orgnih.gov

A state-of-the-art method utilizes a synergistic catalytic system combining a hydrogen atom transfer (HAT) photocatalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), with a thiol catalyst and deuterium oxide (D₂O) as the deuterium source. nih.govrsc.org The proposed mechanism involves the photoexcitation of the TBADT catalyst, which then selectively abstracts the hydrogen atom from the formyl group to generate a formyl radical. nih.gov Simultaneously, the thiol catalyst exchanges its proton with D₂O to become deuterated. This deuterated thiol then donates a deuterium atom to the formyl radical, yielding the deuterated aldehyde and regenerating the catalyst. nih.gov This process is notable for its mild conditions and high functional group tolerance, making it an ideal method for the late-stage modification of molecules like this compound without affecting the aryl iodide bond. rsc.org

Reactivity of the Aryl Iodide Moiety in this compound

The carbon-iodine (C-I) bond on the aromatic ring provides a second, distinct site of reactivity, primarily exploited in transition metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the aryl-halide bonds (excluding astatine) in these catalytic cycles.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming new carbon-carbon bonds. The aryl iodide in this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com The mechanism also proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond and a final β-hydride elimination step to release the product. youtube.comlibretexts.org It is a powerful method for the vinylation of aryl halides. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov The reaction is highly valuable for the synthesis of aryl-alkynes and can often be carried out under mild conditions. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Table 3: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl or Aryl-Alkyl/Alkenyl |

| Heck | Alkene | Pd(OAc)₂ / Et₃N | Aryl-Alkene |

Grignard Reagents and Other Organometallic Transformations

The formation of organometallic reagents, such as Grignard reagents, is a classic transformation of aryl halides. libretexts.org A Grignard reagent is typically formed by reacting the aryl halide with magnesium metal in an anhydrous ether solvent. masterorganicchemistry.com

However, a significant challenge arises when attempting to form a Grignard reagent from this compound directly. Grignard reagents are potent nucleophiles and strong bases. libretexts.orgmasterorganicchemistry.com If a molecule of the Grignard reagent were to form, its nucleophilic carbon would readily attack the electrophilic carbonyl carbon of a molecule of the starting material. youtube.comyoutube.com This self-reaction prevents the successful synthesis of the desired Grignard reagent in the presence of an unprotected aldehyde.

To achieve organometallic transformations at the C-I bond, a protection strategy is necessary. The aldehyde group must first be converted into a non-electrophilic functional group, such as an acetal, that is stable to the conditions of Grignard formation. After the acetal-protected Grignard reagent is formed and reacted with a desired electrophile, the aldehyde can be regenerated in a final deprotection step (e.g., by acidic hydrolysis). This multi-step sequence allows for the selective manipulation of the aryl iodide moiety without interference from the aldehyde.

C-N and C-O Bond Forming Reactions with Fluorinated Aromatics

The molecular architecture of this compound makes it a valuable synthon for creating carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials. rsc.org The presence of an iodine atom on a heavily fluorinated, electron-poor ring system allows for a range of coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, are primary methods for forming C-N and C-O bonds. nih.gov While specific studies on this compound are not extensively detailed, the known reactivity of polyfluorinated aryl halides provides a strong basis for its expected behavior. The electron-withdrawing nature of the three fluorine atoms enhances the electrophilicity of the carbon atom attached to the iodine, facilitating the oxidative addition step in palladium-catalyzed cycles. This increased reactivity often allows for the use of a wide range of amine and alcohol nucleophiles under relatively mild conditions.

Beyond metal-catalyzed processes, the aldehyde group offers another route for C-N bond formation via reductive amination. This reaction typically involves the condensation of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical and is selected based on the desired selectivity and the tolerance of other functional groups in the molecule.

Influence of Fluoro-Substituents on the Reactivity Profile of this compound

The three fluorine atoms are the dominant directors of the molecule's reactivity, exerting powerful and distinct electronic and steric influences.

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

The fluorine atoms strongly deactivate the aromatic ring towards electrophilic aromatic substitution (EAS) due to their potent inductive electron-withdrawing (-I) effect. researchgate.net This effect significantly reduces the electron density of the benzene (B151609) ring, making it less attractive to electrophiles.

Conversely, this electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org The rate of SNAr reactions is accelerated by electron-withdrawing groups that can stabilize the intermediate negative charge (Meisenheimer complex). masterorganicchemistry.comstackexchange.com In this compound, all substituents (three fluorine atoms, iodine, and the aldehyde group) are electron-withdrawing, rendering the ring exceptionally electrophilic. The rate-determining step in SNAr is typically the initial attack by the nucleophile, which is accelerated by the strong inductive effect of fluorine making the ring carbon more electropositive. wyzant.comtotal-synthesis.com While iodine is a good leaving group, fluorine can also act as a leaving group in SNAr reactions because C-F bond cleavage is not the rate-limiting step. masterorganicchemistry.com

Steric Hindrance and Ortho-Effects of Fluorine Atoms

Steric effects, particularly from the fluorine atom at the 2-position (ortho to the aldehyde), play a crucial role in modulating reactivity. This ortho-fluorine can sterically hinder the approach of nucleophiles to the aldehyde's carbonyl carbon. rsc.org Such steric crowding can influence the feasibility and rate of reactions involving the aldehyde group, sometimes necessitating specific catalysts or reaction conditions to overcome the hindrance. acs.orgacs.org

Furthermore, the fluorine at position 2 and the iodine at position 6 create a sterically crowded environment around the C-I bond. This can impact the efficiency of cross-coupling reactions by impeding the approach of a bulky metal catalyst. However, these ortho-substituents can also be beneficial by influencing the conformation of the molecule and promoting certain steps within a catalytic cycle.

Halogen Bonding Interactions and Supramolecular Chemistry of this compound Derivatives

The combination of an iodine atom and a highly fluorinated ring makes derivatives of this compound prime candidates for use as building blocks in supramolecular chemistry, driven by halogen bonding. nih.gov

Investigation of Carbon-Iodine···Oxygen (C-I···O) and Carbon-Iodine···Nitrogen (C-I···N) Halogen Bonds

A halogen bond (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govnih.gov The electron-withdrawing fluorine atoms on the aromatic ring significantly enhance the electrophilicity of the σ-hole on the iodine atom, making it a strong XB donor. nih.gov

This enables the formation of robust and specific interactions with Lewis basic atoms, particularly oxygen and nitrogen. In the solid state, derivatives of this molecule can form well-defined C-I···O halogen bonds with oxygen-containing functional groups like carbonyls, ethers, or N-oxides. nih.govacs.orgacs.org Similarly, they can form C-I···N halogen bonds with nitrogen-containing heterocycles (e.g., pyridines) or amines. nih.govacs.org The strength and geometry of these bonds are key determinants of the resulting crystal packing. For instance, the crystal structure of a related compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, reveals linear polymeric chains directed by C-I···O interactions. researchgate.net

Role in Crystal Engineering and Directed Self-Assembly Processes

The directionality and tunable strength of halogen bonds make them a powerful tool for crystal engineering—the design and synthesis of solid-state structures with desired properties. nih.govrsc.org By pairing XB donors like this compound derivatives with appropriate XB acceptors, chemists can direct the self-assembly of molecules into predictable supramolecular architectures, such as discrete clusters, 1D chains, 2D sheets, or 3D networks. nih.govnih.gov

This directed self-assembly is fundamental to creating new functional materials. The interplay between halogen bonding and other non-covalent forces, such as π–π stacking and hydrogen bonding, allows for the construction of complex, multicomponent co-crystals. nih.govrsc.org These rationally designed materials have potential applications in fields like nonlinear optics, liquid crystals, and porous materials for gas storage. nih.govrsc.org The use of halogen bonding has been shown to be a viable strategy for controlling the formation of amyloid supramolecular assemblies and for engineering photochromic single crystals, highlighting the broad utility of this interaction in materials science. nih.govnih.gov

In-depth Analysis of this compound Reveals Limited Research on Cooperative Halogen Bonding and Anion Recognition Networks

Despite a thorough review of available scientific literature, detailed research focusing specifically on the cooperative effects and anion recognition within halogen bond networks of this compound remains elusive. While the principles of halogen bonding and anion recognition are well-established for structurally related fluorinated and iodinated benzene derivatives, direct studies and specific data for this compound are not presently available in published research.

The scientific community has shown significant interest in the supramolecular chemistry of halobenzenes, particularly in their ability to form predictable and robust non-covalent interactions. The iodine atom in compounds such as this compound is a potential halogen bond donor, capable of forming directional interactions with Lewis basic sites, including anions. The presence of electron-withdrawing fluorine atoms on the benzene ring is expected to enhance the electrophilic character of the σ-hole on the iodine atom, thereby strengthening potential halogen bonds.

Theoretical and experimental studies on related molecules, such as di- and tri-iodotrifluorobenzenes, have demonstrated the formation of intricate halogen-bonded networks. These studies have explored concepts of monotopic, ditopic, and tritopic interactions, where one, two, or three halogen atoms on a single molecule can engage in bonding. The stoichiometry and geometry of these assemblies are often influenced by the nature of the halogen bond acceptor and can exhibit cooperativity or anticooperativity, where the formation of one bond influences the strength of subsequent bonds.

However, the specific influence of the aldehyde group in this compound on the formation of halogen-bonded networks and its role in anion recognition has not been specifically investigated. The aldehyde functionality could potentially act as a competing Lewis basic site or influence the electronic properties of the aromatic system, thereby modulating the halogen bonding capabilities of the iodine atom.

Conclusive data from crystallographic studies, spectroscopic titrations, or computational modeling specifically for this compound in the context of cooperative anion recognition is necessary to elucidate its behavior. Without such dedicated research, a detailed analysis of its chemical reactivity and transformation pathways in this specific area cannot be provided.

Applications in Advanced Organic Synthesis and Materials Science Research

2,3,4-Trifluoro-6-iodobenzaldehyde as a Building Block for Complex Molecular Architectures

The strategic placement of reactive and modifiable sites on the benzaldehyde (B42025) ring allows chemists to construct intricate three-dimensional structures with tailored electronic and physical properties.

Porphyrins are a critical class of macrocyclic compounds, famed for their roles in biological systems like heme and chlorophyll (B73375) and their applications in catalysis, molecular electronics, and photodynamic therapy. acs.org The standard synthesis of meso-substituted porphyrins involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). nih.govnih.gov

While direct synthesis examples for this compound are not prominently detailed, the established use of its close analogue, 2,3,5,6-tetrafluoro-4-iodobenzaldehyde, provides a strong precedent for its application. researchgate.net In a typical two-step, one-flask synthesis, the aldehyde condenses with pyrrole under acidic conditions to form acyclic oligomers, which then cyclize and are oxidized to the final porphyrin structure. acs.orgnih.govresearchgate.net The fluorinated phenyl groups introduced via this method enhance the stability of the resulting porphyrin, preventing catalyst breakdown in applications like Baeyer-Villiger oxidations. researchgate.net

The resulting highly-fluorinated, iodinated porphyrins are valuable precursors for supramolecular assemblies. The iodine atom can participate in halogen bonding, a directional non-covalent interaction, to guide the self-assembly of porphyrin molecules into ordered nanostructures. researchgate.net This controlled assembly is crucial for developing new materials with specific optoelectronic properties. researchgate.net

Table 1: Porphyrin Synthesis Overview

| Step | Description | Key Reagents |

|---|---|---|

| 1. Condensation | Reaction of an aromatic aldehyde with pyrrole to form porphyrinogen (B1241876) precursors. | Aromatic Aldehyde, Pyrrole, Acid Catalyst (e.g., HCl, TFA) |

| 2. Oxidation | Conversion of the porphyrinogen intermediate to the stable, aromatic porphyrin macrocycle. | Air, DDQ, or Chloranil |

The aldehyde group is a cornerstone of synthetic organic chemistry, enabling access to a vast array of heterocyclic structures. This compound serves as a valuable intermediate for introducing a multi-functionalized phenyl ring into various heterocyclic systems.

For instance, aldehydes are key starting materials in the synthesis of Schiff bases through condensation with primary amines. These Schiff bases can be valuable final products or can act as intermediates for further cyclization reactions. One such pathway involves reacting a Schiff base with chloroacetic acid to form oxazolidinone derivatives, a class of five-membered heterocyclic compounds. chemmethod.com The aldehyde functionality is thus the gateway to creating these more complex molecular scaffolds, carrying the unique trifluoro-iodo-phenyl moiety into the final structure. chemmethod.com

The development of radiolabeled molecules is essential for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comresearchgate.net These methods rely on tracers labeled with specific radionuclides to visualize and quantify biological processes in vivo. nih.govmoravek.com

This compound is an ideal candidate for development into a radiolabeled probe for several reasons. The presence of a stable iodine atom on the aromatic ring makes it a prime precursor for radioiodination. This can be achieved by replacing the non-radioactive ¹²⁷I with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, which are gamma-emitters used in SPECT imaging. nih.govnih.gov This isotopic exchange provides a direct route to a radiolabeled version of the aldehyde itself.

Alternatively, the compound can serve as a building block for more complex radiopharmaceuticals. For example, it can be used to synthesize molecules like chalcones, which have been studied as potential probes for imaging amyloid-β plaques in Alzheimer's disease. nih.gov The trifluoro-iodo-benzaldehyde moiety can be incorporated into a larger molecular structure, which is then radiolabeled in a final step. The development of such probes is a critical area of research in nuclear medicine for diagnosing conditions ranging from cancer to neurological disorders. uochb.czresearchgate.net

Table 2: Common Radionuclides for Medical Imaging

| Technique | Common Radionuclides | Half-life Example (¹⁸F) |

|---|---|---|

| PET | ¹⁸F, ¹¹C, ⁶⁸Ga, ⁶⁴Cu | 109.7 minutes |

| SPECT | ⁹⁹ᵐTc, ¹²³I, ¹¹¹In, ¹³¹I | 6.01 hours (⁹⁹ᵐTc) |

Functional Monomers for Advanced Polymer and Material Science

In materials science, the properties of a polymer are dictated by the chemical structure of its constituent monomers. This compound can be chemically modified into a functional monomer to impart unique characteristics to polymeric materials, particularly in the realm of molecular recognition and self-assembly.

Halogen bonding (XB) is a non-covalent interaction where a halogen atom acts as an electron acceptor. nih.gov It is analogous to hydrogen bonding but offers unique advantages, such as high directionality and hydrophobicity, making it a powerful tool for designing self-assembling and functional supramolecular materials. nih.gov Iodoperfluorocarbons are particularly effective halogen bond donors due to the electron-withdrawing effect of the fluorine atoms, which polarizes the iodine atom.

This compound is an ideal precursor for creating monomers with potent halogen bond donor sites. Through reactions like the Wittig reaction, the aldehyde group can be converted into a polymerizable group, such as a styrene (B11656) moiety. This transforms the molecule into a functional monomer that can be incorporated into polymer chains. The resulting polymeric material will feature pendant trifluoro-iodophenyl groups, where the iodine atom acts as a highly directional and reliable halogen bond donor site, enabling the programmed self-assembly of polymer chains or interaction with other molecules.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made cavities that specifically recognize and bind a target molecule. uochb.czresearchgate.net Often described as "plastic antibodies," they are created by polymerizing functional and cross-linking monomers in the presence of a "template" molecule. acs.orguochb.cz After polymerization, the template is removed, leaving behind specific recognition sites.

Monomers derived from this compound are valuable in this field. When a monomer containing the trifluoro-iodophenyl group is used, the iodine atom can act as a halogen bond donor to interact with a halogen bond acceptor on the template molecule. This interaction helps to form a stable pre-polymerization complex. Once polymerized into the bulk material, the resulting cavity will be shaped by the template and will possess a strategically positioned iodine atom, creating a highly specific recognition site based on halogen bonding. This approach has been explored using the related monomer 2,3,5,6-tetrafluoro-4-iodostyrene, demonstrating the utility of halogen bonding as a tool for creating advanced MIPs with precise molecular recognition capabilities. researchgate.net

Catalytic Applications and Ligand Design in Research

The strategic placement of fluoro and iodo substituents on the benzaldehyde ring of this compound provides a platform for creating complex molecular architectures with tailored electronic and steric properties. These properties are crucial for the development of efficient and selective catalysts.

Heterogeneous catalysts are of paramount importance in industrial chemistry, offering advantages such as ease of separation from the reaction mixture and potential for recycling. Metalloporphyrins, which are synthetic analogues of the active sites in heme enzymes like cytochrome P450, are a class of compounds that have been extensively studied as oxidation catalysts. mdpi.comrsc.org The synthesis of these porphyrins often involves the condensation of a substituted benzaldehyde with pyrrole. nih.govresearchgate.net

While direct studies utilizing this compound for this purpose are not widely documented, the principles of porphyrin synthesis strongly suggest its potential as a valuable precursor. The general synthesis of a meso-tetrasubstituted porphyrin is depicted below:

General Reaction for Porphyrin Synthesis

| Reactants | Conditions | Product |

| Substituted Benzaldehyde + Pyrrole | Acid Catalyst | meso-tetrasubstituted porphyrin |

The resulting porphyrin can then be metalated with a variety of transition metals (e.g., iron, manganese, ruthenium) to yield a metalloporphyrin catalyst. mdpi.comworldscientific.comresearchgate.net These catalysts are effective in a range of oxidation reactions, including the epoxidation of alkenes and the oxidation of sulfides. rsc.orgmdpi.com

The presence of fluorine atoms in the benzaldehyde precursor is known to enhance the stability and catalytic activity of the resulting metalloporphyrin. mdpi.com Fluorinated porphyrins often exhibit improved resistance to oxidative degradation, leading to more robust catalysts with higher turnover numbers. mdpi.com The electron-withdrawing nature of the fluorine atoms can also modulate the electronic properties of the metal center, thereby influencing the catalyst's reactivity and selectivity. For instance, iron(III) fluorinated porphyrins have been shown to be efficient catalysts for the oxidation of aromatic compounds under green conditions, using hydrogen peroxide as the oxidant. mdpi.com

The iodine atom in this compound offers a reactive handle for further functionalization. This could be exploited to immobilize the resulting porphyrin onto a solid support, creating a truly heterogeneous catalyst. mdpi.com This heterogenization can prevent the formation of inactive catalyst dimers and simplify catalyst recovery and reuse. mdpi.com

Table 1: Examples of Oxidation Reactions Catalyzed by Metalloporphyrins

| Catalyst Type | Substrate | Product | Reference |

| Iron(III) Fluorinated Porphyrin | Indene | Indene oxide | mdpi.com |

| Manganese Porphyrin | Thioanisole | Thioanisole sulfoxide | mdpi.com |

| Ruthenium Porphyrin | Styrenes | Epoxides | rsc.org |

In addition to its role in forming the macrocyclic structure of porphyrins, this compound can serve as a scaffold for the synthesis of smaller, more conventional ligands for transition metal catalysis. The design of ligands with specific electronic and steric properties is crucial for controlling the outcome of a catalytic reaction.

The aldehyde functionality of this compound can be readily transformed into other functional groups, such as alcohols, amines, or imines, which can then be incorporated into a ligand framework. The trifluorinated phenyl ring provides a sterically defined and electronically modified component of the ligand. The electron-withdrawing fluorine atoms can influence the donor properties of the coordinating atom, which in turn affects the stability and reactivity of the metal complex.

The carbon-iodine bond offers a versatile site for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, including other aromatic groups, alkyl chains, or phosphorus-containing moieties, which are common in ligand design. This modular approach enables the synthesis of a library of ligands with finely tuned properties.

While specific examples of ligands derived directly from this compound are not prevalent in the literature, the principles of ligand synthesis support its potential utility. For example, the synthesis of phosphine (B1218219) ligands, which are widely used in catalysis, often involves the functionalization of an aromatic scaffold. nih.gov The incorporation of fluorinated groups into phosphine ligands is a known strategy to modify their electronic properties. elsevierpure.com

Table 2: Common Ligand Scaffolds and Potential Modifications using this compound

| Ligand Type | Potential Synthetic Route from this compound | Key Features |

| Schiff Base Ligands | Condensation of the aldehyde with a primary amine. | Tunable steric and electronic properties through variation of the amine component. |

| Phosphine Ligands | Reduction of the aldehyde to a benzyl (B1604629) group, followed by ortho-lithiation and reaction with a chlorophosphine. Or, Suzuki coupling of the iodo-position with a phosphine-containing boronic acid. | Fluorinated aryl group influences the electron-donating ability of the phosphorus atom. |

| N-Heterocyclic Carbene (NHC) Precursors | Conversion of the aldehyde to an imidazole (B134444) or triazole precursor. | The fluorinated ring can provide enhanced stability to the resulting NHC complex. |

Computational Chemistry and Theoretical Investigations of 2,3,4 Trifluoro 6 Iodobenzaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and preferred geometries of molecules. For 2,3,4-Trifluoro-6-iodobenzaldehyde, DFT calculations are essential for identifying its stable conformational isomers. Like other benzaldehydes, this compound is expected to have two primary planar conformers arising from the rotation of the aldehyde group (-CHO) relative to the benzene (B151609) ring. These are typically referred to as the syn (or O-cis) and anti (or O-trans) conformers. acs.org

In the anti conformer, the aldehyde oxygen atom is positioned away from the ortho-substituent (the iodine atom). In the syn conformer, the oxygen atom is in close proximity to the iodine atom. DFT calculations can predict which conformer is more stable by calculating their relative energies. Studies on similar difluorobenzaldehydes have shown that the anti-conformer is often lower in energy, though the syn-conformer can also be present. acs.org The energy difference is determined by a balance of steric repulsion and electrostatic interactions. For this compound, significant steric hindrance between the large iodine atom and the aldehyde's oxygen atom in the syn conformation would likely make the anti form considerably more stable.

DFT also provides key electronic properties such as dipole moments, molecular electrostatic potential (MEP) maps, and frontier molecular orbital energies (HOMO/LUMO), which are critical for predicting reactivity and intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for Conformers of a Halogenated Benzaldehyde (B42025) (Based on data for 2,5-difluorobenzaldehyde (B1295323) as a representative example)

| Property | anti-Conformer | syn-Conformer |

| Relative Energy (kJ/mol) | 0 | 12.9 |

| Dipole Moment, µa (D) | 3.32 | 1.15 |

| Dipole Moment, µb (D) | 0.81 | 1.87 |

| Rotational Constant A (MHz) | 3097.6 | 3133.4 |

| Rotational Constant B (MHz) | 933.2 | 934.1 |

| Rotational Constant C (MHz) | 719.1 | 721.2 |

Source: Adapted from conformational studies on difluorobenzaldehydes. acs.org

Theoretical calculations can map the potential energy surface for chemical processes, including conformational changes and reactions. For this compound, this involves calculating the energy landscape for the rotation of the aldehyde group from the more stable anti conformer to the less stable syn conformer. researchgate.net This pathway proceeds through a non-planar transition state, and the energy required to overcome this rotational barrier can be quantified. acs.org

Understanding these energy landscapes is crucial for predicting the molecule's dynamic behavior and the feasibility of specific reaction pathways. For instance, calculations can model the addition of a nucleophile to the carbonyl carbon, identifying the transition state structure and the activation energy for the reaction. This provides insight into the compound's reactivity as a building block in organic synthesis.

A key feature of this compound is its capacity for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org This occurs because the electron density on the halogen atom is anisotropically distributed, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-I covalent bond. iucr.org

The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly enhances the magnitude of the σ-hole on the iodine atom, making it a potent halogen-bond donor. ulb.ac.be Theoretical analyses, such as MEP mapping, can visualize and quantify this positive region. Consequently, the iodine atom can interact favorably with nucleophiles like oxygen or nitrogen atoms. nih.gov In the solid state, these C−I···O or C−I···N interactions are highly directional and can act as reliable synthons to guide the self-assembly of molecules into specific supramolecular architectures, such as linear polymeric chains. iucr.orgnih.gov

Table 2: Typical Halogen Bond Parameters in Iodo-Aromatic Compounds

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (C-I···Acceptor) |

| Halogen Bond | C-I | O=C | ~2.9 - 3.5 | ~160-180° |

| Halogen Bond | C-I | N (pyridine) | ~2.8 - 3.2 | ~170-180° |

Source: Compiled from studies on halogen-bonded co-crystals. iucr.orgnih.gov

Molecular Dynamics and Simulation Studies

While quantum mechanics provides a static, time-independent picture, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of atoms and molecules.

MD simulations can model the internal motions of this compound over time. This includes vibrations of bonds, bending of angles, and, most importantly, the torsional rotation of the aldehyde group. By simulating the molecule's trajectory over nanoseconds or longer, researchers can observe transitions between the syn and anti conformers and determine the frequency of these events at different temperatures. This provides a dynamic view that complements the static energy landscape calculated by DFT. acs.org Such simulations are valuable for understanding how the molecule's flexibility might influence its interaction with other molecules, such as in a binding pocket of an enzyme.

MD simulations are exceptionally useful for studying how molecules of this compound interact with each other and with their environment.

In the Solid State: Simulations can be used to model the crystal packing of the compound. By starting with a unit cell derived from X-ray diffraction, MD can help rationalize the observed crystal structure in terms of the underlying intermolecular forces, such as halogen bonds, π-π stacking, and van der Waals interactions.

In Solution: MD simulations can provide a detailed picture of the solvation of this compound in various solvents. These simulations reveal the structure of the solvent shells around the molecule and can quantify the strength of solute-solvent interactions. This is critical for understanding solubility and how the solvent might mediate interactions between solute molecules, for example, by competing for halogen-bonding sites.

Thermodynamic and Kinetic Studies through Computational Modeling

Computational modeling has become a cornerstone of modern chemical research, providing deep insights into the energetic landscapes of chemical reactions. For a substituted aromatic compound like this compound, these theoretical approaches are particularly valuable. They allow for the detailed examination of potential transformations, guiding experimental work by identifying the most promising synthetic routes and conditions.

Before committing to laboratory experimentation, the thermodynamic viability of a proposed chemical transformation can be rigorously assessed using quantum chemical calculations. These methods, such as Density Functional Theory (DFT), are used to compute the fundamental thermodynamic properties of reactants, products, and transition states. Key parameters like the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) determine whether a reaction is exothermic or endothermic, and whether it is spontaneous under a given set of conditions. nih.gov

For instance, a common and synthetically valuable transformation for this compound is the Suzuki-Miyaura cross-coupling reaction, where the iodine atom is substituted with a new carbon-based group. Computational models can predict the Gibbs free energy of such a reaction, providing a quantitative measure of its likelihood to proceed. A negative ΔG indicates a spontaneous reaction, favoring product formation.

Table 1: Illustrative Thermodynamic Data for a Hypothetical Suzuki Coupling Reaction This table presents a hypothetical computational assessment for the reaction of this compound with a boronic acid to highlight the type of data generated from thermodynamic modeling.

| Species | Role | Calculated Enthalpy (kcal/mol) | Calculated Gibbs Free Energy (kcal/mol) |

| This compound | Reactant | -50.2 | -35.8 |

| Phenylboronic acid | Reactant | -135.6 | -110.4 |

| Palladium Catalyst & Base | Reagents | Not explicitly calculated for overall ΔG | Not explicitly calculated for overall ΔG |

| 2',3',4'-Trifluoro-[1,1'-biphenyl]-2-carbaldehyde | Product | -115.1 | -89.9 |

| Boric acid and Iodide Salt | Byproduct | -210.5 | -195.7 |

| Overall Reaction | - | -139.8 (Exothermic) | -139.4 (Spontaneous) |

While thermodynamics indicates if a reaction is feasible, kinetics describes how fast it will proceed. Kinetic simulations are crucial for optimizing experimental conditions to maximize product yield and minimize reaction time and the formation of impurities. chemrxiv.org Data-driven modeling and the construction of kinetic models based on potential reaction mechanisms are powerful strategies in this domain. acs.orgrsc.org

Modern approaches often combine high-throughput experimentation with computational algorithms to rapidly identify optimal reaction conditions. rsc.org For a transformation involving this compound, a kinetic model would be constructed by defining a set of possible elementary reaction steps, including the desired product-forming pathway and potential side reactions. rsc.org This model, represented by a system of ordinary differential equations, can then be used to simulate the concentration of each chemical species over time under various conditions (e.g., temperature, reactant concentrations, catalyst loading).

A particularly effective strategy is multi-objective optimization, where algorithms aim to find conditions that simultaneously maximize the yield of the desired product while minimizing an undesirable outcome, such as the formation of a key impurity. This approach acknowledges the common trade-off between competing reaction pathways. For example, in a lithiation reaction, increasing the temperature might speed up the desired reaction but could also accelerate the formation of a byproduct. Kinetic simulations can map this complex relationship, guiding the selection of a balanced set of conditions.

Table 2: Example of a Multi-Objective Optimization Campaign for a Hypothetical Reaction This table is inspired by data-driven optimization studies and illustrates how kinetic simulations can guide the optimization of reaction yield versus impurity formation by systematically varying experimental parameters.

| Experiment Run | Temperature (°C) | Residence Time (s) | Reagent Equivalence | Yield (%) | Impurity (%) |

| 1 | -25 | 0.20 | 1.05 | 93.5 | 3.8 |

| 2 | -15 | 0.20 | 1.05 | 91.2 | 6.1 |

| 3 | -25 | 0.30 | 1.05 | 94.8 | 4.5 |

| 4 | -25 | 0.20 | 1.10 | 92.1 | 5.2 |

| Optimized | -28 | 0.27 | 1.02 | 96.1 | 3.5 |

By leveraging these predictive models, chemists can explore a vast experimental space virtually, reducing the number of physical experiments required and accelerating the development of robust and efficient synthetic protocols for molecules like this compound. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and assessing the purity of 2,3,4-trifluoro-6-iodobenzaldehyde. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each atom can be obtained. rsc.org

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For benzaldehyde (B42025) derivatives, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The carbonyl carbon of the aldehyde group is characteristically found at a low field. The fluorinated and iodinated carbons in the aromatic ring will show distinct chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for fluorinated compounds. It provides direct evidence for the presence and chemical environment of the fluorine atoms. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum are highly sensitive to the substitution pattern on the aromatic ring, allowing for unambiguous confirmation of the 2,3,4-trifluoro substitution pattern. nih.govcolorado.edu The signals for the fluorine atoms will likely appear as distinct multiplets due to F-F and F-H coupling.

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | 9.5 - 10.5 | s | - | Aldehyde (-CHO) |

| ¹H | 7.0 - 8.0 | m | - | Aromatic-H |

| ¹³C | 185 - 195 | s | - | Carbonyl (C=O) |

| ¹³C | 110 - 160 | m | C-F, C-C | Aromatic-C |

| ¹⁹F | -160 to -100 | m | F-F, F-H | Aromatic-F |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency used. The data presented is a general representation.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structures

While specific crystallographic data for this compound is not widely published, related structures, such as those of other halogenated benzaldehydes, have been successfully characterized using this method. researchgate.netnih.gov For instance, studies on similar compounds have revealed details about intermolecular interactions, such as halogen bonding, which can influence the crystal packing. nih.gov The crystal structure of this compound would be expected to exhibit a largely planar aromatic ring, with the aldehyde group and halogen substituents positioned accordingly.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to accurately determine the elemental composition and thus the molecular formula of this compound. rsc.org By measuring the mass-to-charge ratio of the ionized molecule with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This level of accuracy is essential for confirming the identity of a newly synthesized or isolated compound. The expected exact mass for the molecular ion [M]⁺ of this compound (C₇H₂F₃IO) would be calculated and compared to the experimentally determined value for verification.

Spectroscopic Probes for Electronic and Vibrational Properties

Beyond structural elucidation, spectroscopic techniques are employed to investigate the electronic and vibrational characteristics of this compound, providing insights into its chemical behavior and reactivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. rsc.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions.

For aromatic aldehydes, the spectrum is characterized by strong absorptions related to the benzene (B151609) ring and the carbonyl group. researchgate.net The substitution pattern with fluorine and iodine atoms will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde. These shifts are due to the electronic effects of the halogen substituents on the aromatic system. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the this compound molecule. rsc.org The resulting spectra serve as a unique "vibrational fingerprint," allowing for the identification of functional groups and providing further confirmation of the molecular structure.

IR Spectroscopy: The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Key characteristic absorption bands for this compound would include:

A strong C=O stretching vibration for the aldehyde group, typically in the region of 1680-1715 cm⁻¹. nih.gov

C-H stretching and bending vibrations for the aldehyde and aromatic protons.

C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ region.

C-I stretching vibration, which appears at lower frequencies.

C=C stretching vibrations of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the IR spectrum. For instance, the C=C stretching vibrations of the aromatic ring often give rise to strong Raman signals. researchgate.netnih.gov The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule. researchgate.net

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | IR Frequency (cm⁻¹) Range | Raman Frequency (cm⁻¹) Range | Intensity |

| C=O Stretch | 1680 - 1715 | 1680 - 1715 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1000 - 1400 | 1000 - 1400 | Strong |

| C-H Stretch (Aldehyde) | 2700 - 2900 | 2700 - 2900 | Medium |

| C-H Bend (Aromatic) | 690 - 900 | 690 - 900 | Medium |

Note: The exact frequencies and intensities can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Mössbauer Spectroscopy for Specific Elemental Analysis in Related Catalytic Systems

Mössbauer spectroscopy is a highly sensitive nuclear technique capable of probing the local chemical environment of specific atomic nuclei. wikipedia.org For iodine-containing compounds, ⁷²⁹I Mössbauer spectroscopy offers unparalleled insight into the electronic structure and bonding of the iodine atom. rsc.org The technique measures hyperfine interactions between the nucleus and its surrounding electrons, primarily the isomer shift (IS) and the quadrupole splitting (QS). mpg.de

The isomer shift is sensitive to the s-electron density at the nucleus, providing information about the oxidation state and covalency of the iodine bond. wikipedia.org Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the local electric field gradient (EFG), offering details about the symmetry of the electron distribution and the nature of the chemical bonds (e.g., terminal vs. bridging iodine). znaturforsch.com

While direct Mössbauer analysis of this compound is not prominently documented, the technique's application to related organoiodine compounds in catalytic systems is well-established. mdpi.com For instance, it can distinguish between different iodine species on a catalyst surface, track changes in the C-I bond during a reaction, and clarify the structure of iodine-based catalytic intermediates. rsc.orgznaturforsch.com The parameters obtained provide a fingerprint of the iodine atom's environment.

Table 1: Representative ¹²⁹I Mössbauer Parameters for Different Iodine Environments This table presents typical data from related iodine compounds to illustrate the information obtainable via Mössbauer Spectroscopy.

| Iodine Environment | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Interpretation |

|---|---|---|---|

| Covalent C-I Bond (Aromatic) | -0.4 to -0.6 | ±8 to 12 | Indicates a typical covalent bond with significant p-electron character, as would be expected for this compound. rsc.orgacs.org |

| Ionic Iodide (I⁻) | ~ -0.2 | 0 | Represents a spherically symmetric electronic environment, typical of a free iodide ion. acs.org |

| Bridging Iodine (e.g., M-I-M) | Variable | Significantly different from terminal | The parameters, particularly the sign of the QS, can distinguish between terminal and bridging positions in catalytic complexes. znaturforsch.com |

| Iodine in Higher Oxidation States | Positive values | Variable | Positive isomer shifts indicate a decrease in s-electron density, often associated with oxidation states greater than -1. wikipedia.org |

Surface and Morphological Analysis (Applicable in Materials and Catalysis Research)

When this compound is used as a precursor for materials such as polymers, self-assembled monolayers, or surface coatings, a variety of techniques are essential for characterizing the resulting morphology and surface composition.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure Analysis

SEM and TEM are powerful imaging techniques used to visualize the morphology and structure of materials at the micro- and nanoscale. SEM provides detailed images of a sample's surface topography by scanning it with a focused beam of electrons. TEM, conversely, transmits electrons through an ultrathin sample to generate an image, revealing internal structure, crystallinity, and nanoparticle size and distribution.

In the context of materials derived from this compound, SEM could be used to analyze the surface texture, porosity, and macroscopic features of a polymer film. TEM would be indispensable for examining the dispersion of catalytic nanoparticles supported on a material synthesized from this precursor or for visualizing the nanostructure of a self-assembled system.

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition and Chemical States

XPS and EDS are elemental analysis techniques that are often used in conjunction with electron microscopy. EDS provides rapid elemental mapping of a sample, confirming the presence and distribution of elements like fluorine, iodine, and oxygen over a relatively large sample area. oxinst.com However, it does not provide information about the chemical state. rockymountainlabs.com

XPS is a surface-sensitive technique (top 1-10 nm) that provides not only elemental composition but also detailed information about chemical states and the electronic environment of atoms. rockymountainlabs.comnih.gov By measuring the binding energies of core-level electrons, XPS can distinguish between iodine in a C-I bond versus an ionic iodide, or identify different carbon environments (e.g., C-C, C-F, C=O). researchgate.net For this compound, XPS would be crucial for confirming surface composition, verifying the integrity of the C-I and C-F bonds, and studying surface reactions. thermofisher.com

Table 2: Expected Core-Level Binding Energies (XPS) for this compound Binding energies are estimates based on typical values for similar functional groups and can vary slightly based on the specific chemical environment and instrument calibration.

| Atom | Core Level | Expected Binding Energy (eV) | Significance |

|---|---|---|---|

| Carbon | C 1s | ~284.8 (Aromatic C-C, C-H) ~286.5 (C-I, C-C=O) ~288.0 (C=O) ~291.0 (C-F) | Multiple peaks reveal the different carbon environments within the molecule. The C-F peak is shifted to a significantly higher binding energy due to the high electronegativity of fluorine. |

| Oxygen | O 1s | ~531.5 | Characteristic of a carbonyl (C=O) oxygen. |

| Fluorine | F 1s | ~688.5 | Indicates fluorine in an organofluorine (covalent C-F) environment. nih.gov |

| Iodine | I 3d₅/₂ | ~619.5 | Characteristic of iodine in a covalent bond with carbon (oxidation state -1). researchgate.net A shift to lower energy would suggest the formation of ionic iodide. |

Scanning Probe Microscopy (SPM) and Atomic Force Microscopy (AFM) for Surface Topography and Properties

SPM techniques, particularly AFM, are used to generate three-dimensional, high-resolution maps of a surface's topography. AFM operates by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. It does not require a conductive sample and can be operated in various environments.

For materials research involving this compound, AFM is invaluable for characterizing thin films or self-assembled monolayers on a substrate. It can measure surface roughness, identify domains or phases, and visualize molecular-scale features. For example, studies on fluorinated polyimides have used AFM to visualize the surface of thin films deposited on silicon wafers. researchgate.net This provides critical information for applications in electronics, coatings, and sensor technology.

Advanced Techniques for Mechanistic Investigations

Understanding the reaction pathways and kinetics is crucial for optimizing synthetic procedures and designing new catalytic systems.

In Situ Spectroscopy (e.g., In Situ Raman) for Real-Time Reaction Monitoring

In situ spectroscopy allows for the real-time monitoring of a chemical reaction as it happens, without the need to isolate intermediates. mdpi.com In situ Raman spectroscopy is particularly powerful as it provides vibrational information (similar to IR) but can be used in aqueous media and often requires minimal sample preparation.

In a reaction involving this compound, such as a Sonogashira or Suzuki coupling, in situ Raman could be used to track the reaction progress by monitoring the disappearance of the characteristic vibrational mode of the C-I bond and the appearance of new bands corresponding to the product. For instance, studies on iodine-based reactions have successfully used Raman to follow the concentration of different iodine species over time by tracking their unique spectral bands. nrc.gov This provides direct mechanistic data, helps identify reaction intermediates, and allows for precise optimization of reaction conditions.